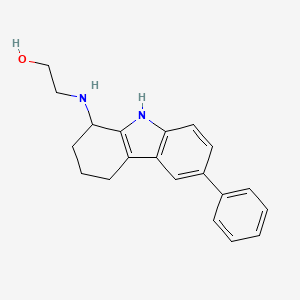
CASIN
Descripción general
Descripción
CASIN es un inhibidor de moléculas pequeñas que se dirige a la proteína Cdc42, un miembro de la familia Rho GTPasa. Este compuesto es conocido por su capacidad para modular la actividad de Cdc42, que juega un papel crucial en varios procesos celulares, incluyendo la regulación del ciclo celular, la migración celular y la organización del citoesqueleto .
Métodos De Preparación
La síntesis de CASIN implica varios pasos, comenzando con la preparación de la estructura principal seguida de la funcionalización. La ruta sintética normalmente incluye el uso de disolventes y reactivos orgánicos en condiciones controladas. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
CASIN sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
CASIN tiene una amplia gama de aplicaciones en la investigación científica. En química, se utiliza como herramienta para estudiar el papel de Cdc42 en varias vías bioquímicas. En biología, this compound se emplea para investigar la señalización celular y la dinámica del citoesqueleto. En medicina, this compound ha demostrado potencial en la investigación del cáncer, particularmente en la orientación de la migración e invasión de células cancerosas. Además, this compound se utiliza en el estudio de la biología de las células madre y el envejecimiento .
Mecanismo De Acción
CASIN ejerce sus efectos al interrumpir el intercambio de nucleótidos de guanina necesarios para la activación de Cdc42. Esta inhibición evita que Cdc42 interactúe con sus efectores posteriores, inhibiendo así la ensamblaje de actina y previniendo la formación de pliegues ricos en actina en la membrana celular. Este mecanismo es crucial para su papel en la modulación de la migración celular y la organización del citoesqueleto .
Comparación Con Compuestos Similares
CASIN es único en su objetivo específico de Cdc42. Los compuestos similares incluyen otros inhibidores de Rho GTPasa como ML141 y NSC23766, que se dirigen a diferentes miembros de la familia Rho GTPasa. La especificidad de this compound para Cdc42 lo convierte en una herramienta valiosa para estudiar los roles distintos de esta proteína en los procesos celulares .
Propiedades
IUPAC Name |
2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-12-11-21-19-8-4-7-16-17-13-15(14-5-2-1-3-6-14)9-10-18(17)22-20(16)19/h1-3,5-6,9-10,13,19,21-23H,4,7-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIUMAOXORBRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387144 | |
| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-86-6, 425399-05-9 | |
| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CASIN directly binds to Cdc42, specifically interfering with its GTP loading exchange reactions, which are catalyzed by guanine nucleotide exchange factors (GEFs). [] This inhibition occurs within a concentration range of 5–50 μM. [] By suppressing Cdc42 activity, this compound disrupts downstream signaling cascades, impacting various cellular processes such as:
- Actin Cytoskeleton Reorganization: Cdc42 plays a crucial role in actin polymerization, filopodia formation, and cell spreading. This compound effectively blocks these processes in various cell types, including platelets, fibroblasts, and hematopoietic stem cells. [, , , , ]
- Cell Adhesion and Migration: this compound inhibits α5β1 integrin-mediated adhesion to fibronectin and disrupts directional migration towards SDF-1α in hematopoietic stem/progenitor cells. [] These effects are likely due to disrupted actin dynamics and altered cell signaling.
- Cellular Signaling Pathways: this compound inhibits the phosphorylation of downstream Cdc42 effectors like PAK1 in platelets. [] It also impacts signaling pathways like EGFR/STAT3/ERK in multiple myeloma cells, contributing to its anti-tumor effects. []
ANone: The molecular formula for this compound is C20H21N3O and its molecular weight is 319.4 g/mol.
ANone: While the provided research papers do not delve into the detailed spectroscopic characterization of this compound, its structure and potential synthesis routes suggest the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation.
ANone: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Therefore, there is limited information available regarding its material compatibility, stability under various environmental conditions, or potential catalytic properties. Further research is needed to explore these aspects.
ANone: The provided research emphasizes the in vitro and in vivo biological effects of this compound. There is limited information regarding computational chemistry modeling, detailed structure-activity relationship studies, or formulation approaches for this compound. Further research in these areas could help optimize its efficacy and delivery.
ANone: The current research on this compound focuses on its mechanism of action and potential therapeutic benefits. Information regarding its absorption, distribution, metabolism, excretion, and long-term toxicity is limited and requires further investigation. While promising results have been observed in preclinical models, comprehensive safety and toxicology studies are needed to determine its suitability for clinical use.
ANone: The provided research primarily focuses on the fundamental biological effects of this compound. Consequently, there's limited information available concerning specialized drug delivery approaches, identified biomarkers for efficacy or toxicity, specific analytical techniques for its detection and quantification, or its potential environmental impact.
ANone: Future research on this compound could focus on:
ANone: Preclinical studies suggest several potential therapeutic applications for this compound, including:
- Hematopoietic Stem Cell Transplantation: this compound could potentially improve engraftment of transplanted stem cells by modulating the bone marrow niche. [, , ]
- Acute Myeloid Leukemia: Targeting Cdc42 with this compound shows promise in mobilizing leukemia initiating cells, potentially enhancing the efficacy of chemotherapy. []
- Multiple Myeloma: this compound exhibits anti-tumor activity in multiple myeloma, particularly in drug-resistant cases, by inhibiting Cdc42-mediated signaling pathways. [, ]
- Hair Loss: this compound shows potential in promoting hair regeneration by restoring canonical Wnt signaling in aged hair follicle stem cells. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


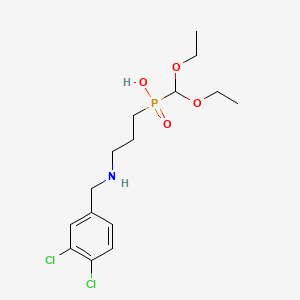
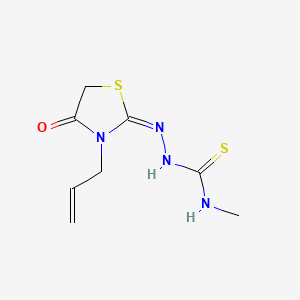
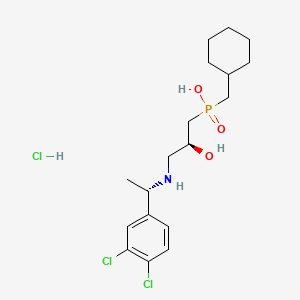
![benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B1668523.png)
![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)

![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)
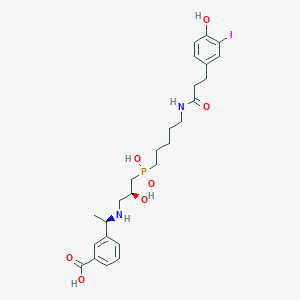
![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)
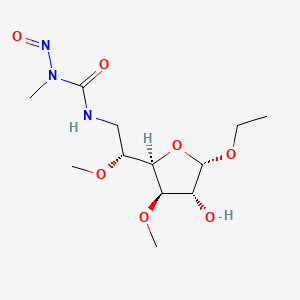
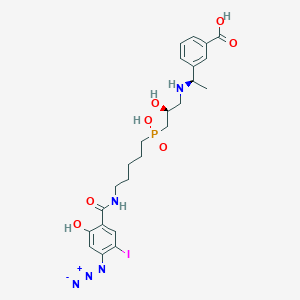
![2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B1668536.png)
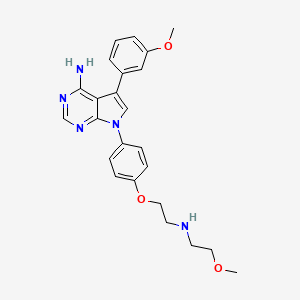
![1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol](/img/structure/B1668539.png)
